molecular formula C9H6ClF2NO3 B2923998 2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 733762-53-3

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide

Cat. No.: B2923998
CAS No.: 733762-53-3
M. Wt: 249.6
InChI Key: YLZVYUZJEUZJMX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide is an organic compound that features a chloroacetamide group attached to a difluorobenzo-dioxole moiety

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Biochemical Pathways

It has been observed that the compound can be involved in a reaction with thioguanine and potassium carbonate in n,n-dimethyl-formamide .

Pharmacokinetics

The compound’s impact on bioavailability is also currently unknown .

Result of Action

More research is needed to elucidate the specific effects of this compound on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide. Specific details about how these factors influence the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide typically involves the reaction of 2,2-difluoro-benzo[1,3]dioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide is unique due to the presence of both a chloroacetamide group and a difluorobenzo-dioxole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVYUZJEUZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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